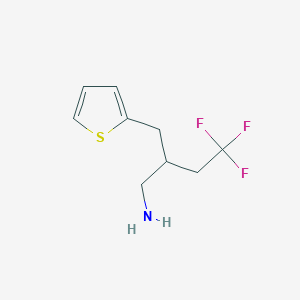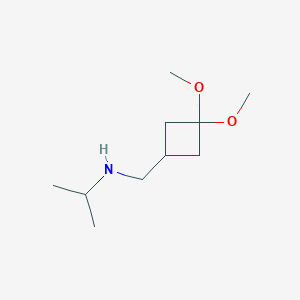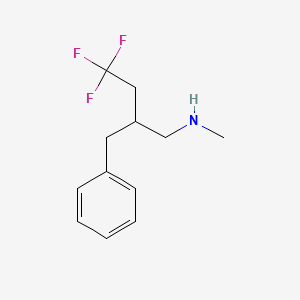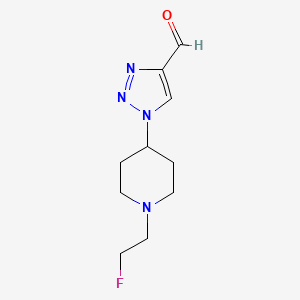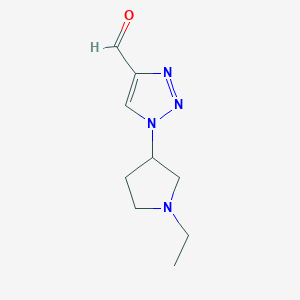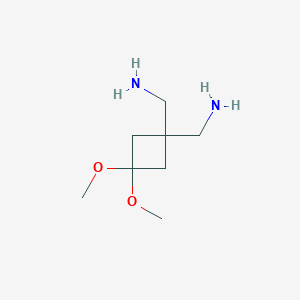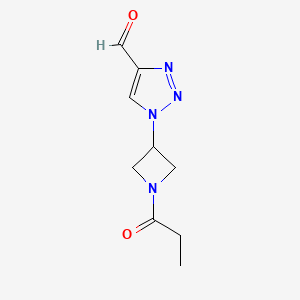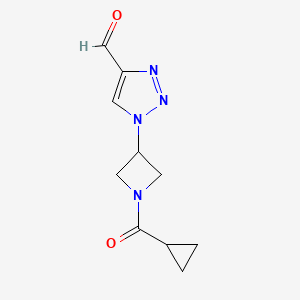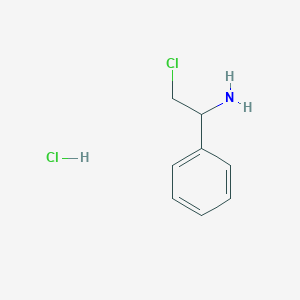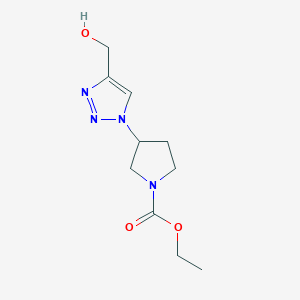
(3-(4-(氨甲基)-1H-1,2,3-三唑-1-基)吡咯烷-1-基)(环丙基)甲酮
描述
“(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(cyclopropyl)methanone” is a chemical compound with the molecular formula C11H17N5O and a molecular weight of 235.29 g/mol. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine rings are often used in medicinal chemistry due to their ability to efficiently explore the pharmacophore space due to sp3 hybridization .
Synthesis Analysis
The synthesis of pyrrolidine compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . Specific synthesis methods for “(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(cyclopropyl)methanone” are not available in the retrieved information.Molecular Structure Analysis
The pyrrolidine ring in the molecule contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring . This phenomenon is called “pseudorotation”. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .科学研究应用
Neurodegenerative Disease Research
This compound has been utilized in the design and synthesis of derivatives that act as selective inhibitors of c-Jun N-terminal Kinase 3 (JNK3) . JNK3 is a target for the treatment of neurodegenerative diseases such as Alzheimer’s disease. Inhibitors of JNK3 can potentially prevent the formation of amyloid β plaques and neurofibrillary tangles, which are pathological hallmarks of Alzheimer’s disease .
Anti-Fibrosis Drug Development
Derivatives of this compound have shown promise in anti-fibrosis activity . In particular, they have been evaluated against immortalized rat hepatic stellate cells, with some derivatives presenting better anti-fibrotic activities than existing drugs . These compounds could be developed into novel anti-fibrotic drugs, offering new treatments for conditions characterized by excessive fibrous connective tissue.
Medicinal Chemistry
The pyrimidine moiety, which is part of this compound’s structure, is a privileged structure in medicinal chemistry . Compounds containing pyrimidine are known to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties . This makes the compound a valuable scaffold for the development of new drugs with diverse therapeutic applications.
Pharmacokinetic Character Improvement
In the quest to improve pharmacokinetic characters and activity, researchers have designed novel scaffolds based on this compound . The goal is to enhance the bioavailability and efficacy of drugs, particularly those targeting neurodegenerative diseases.
Kinase Selectivity Profiling
The compound has been used to achieve high selectivity for JNK3 among a panel of 38 kinases . This is crucial for the development of targeted therapies that minimize off-target effects and adverse reactions.
Apoptosis and Cell Proliferation Studies
Due to its role in inhibiting JNK3, derivatives of this compound are valuable in studying the mechanisms of cell apoptosis and proliferation . Understanding these processes is essential for developing treatments for various diseases, including cancer.
作用机制
Target of Action
Compounds with similar structures have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure and functional groups of the compound.
Biochemical Pathways
The compound could potentially affect various biochemical pathways, depending on its targets. For example, it could inhibit or activate certain enzymes, thereby altering the metabolic pathways in which these enzymes are involved .
属性
IUPAC Name |
[3-[4-(aminomethyl)triazol-1-yl]pyrrolidin-1-yl]-cyclopropylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O/c12-5-9-6-16(14-13-9)10-3-4-15(7-10)11(17)8-1-2-8/h6,8,10H,1-5,7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOFJDQNDWRFDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(C2)N3C=C(N=N3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(cyclopropyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



